

selecting appropriate controls for (R)-CDK2 degrader 6 experiments

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-CDK2 degrader 6

Cat. No.: B12430512

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Technical Support Center: (R)-CDK2 Degrader 6

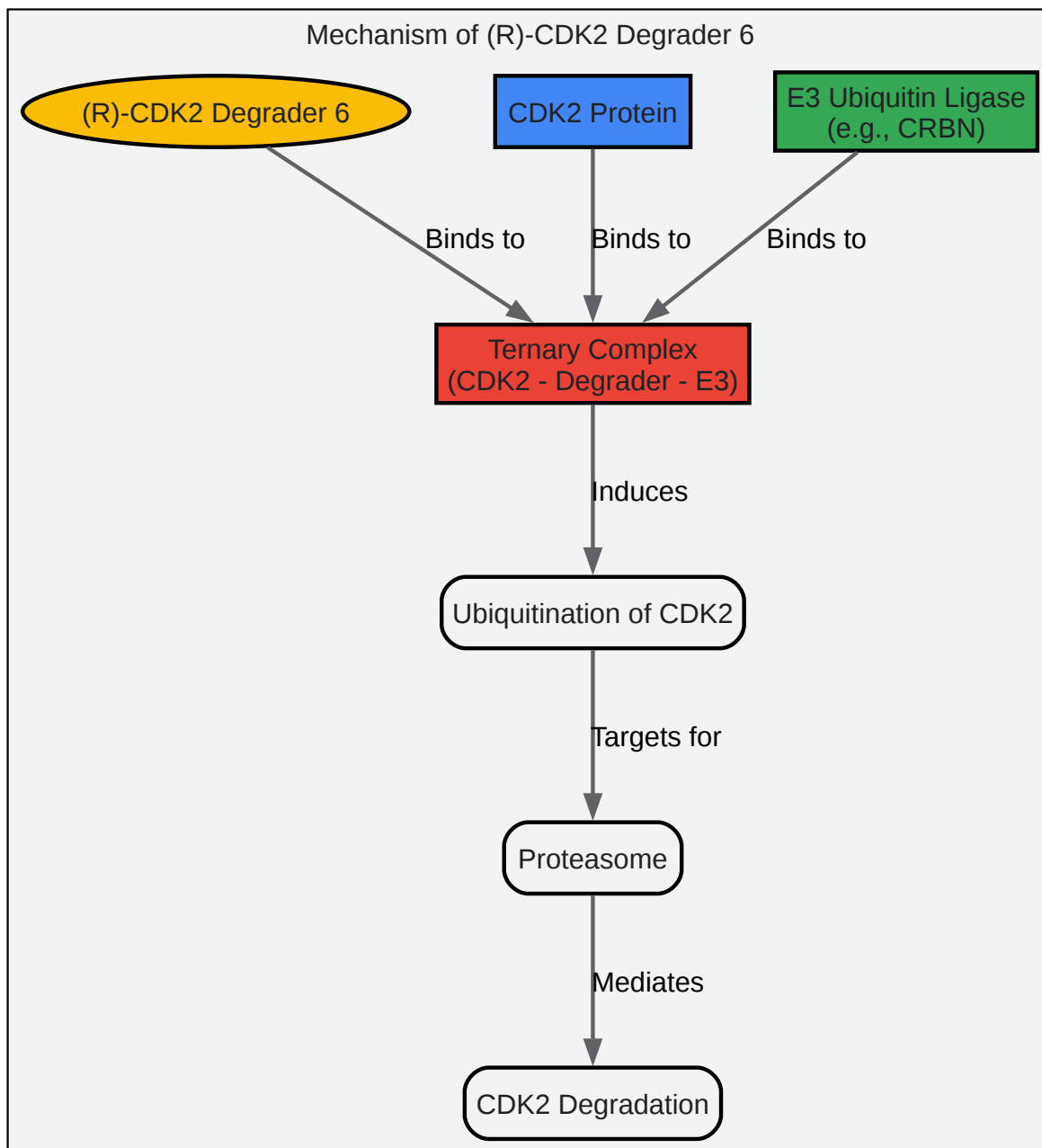
Welcome to the technical support center for **(R)-CDK2 degrader 6**. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and interpreting experiments with this selective CDK2 molecular glue degrader.

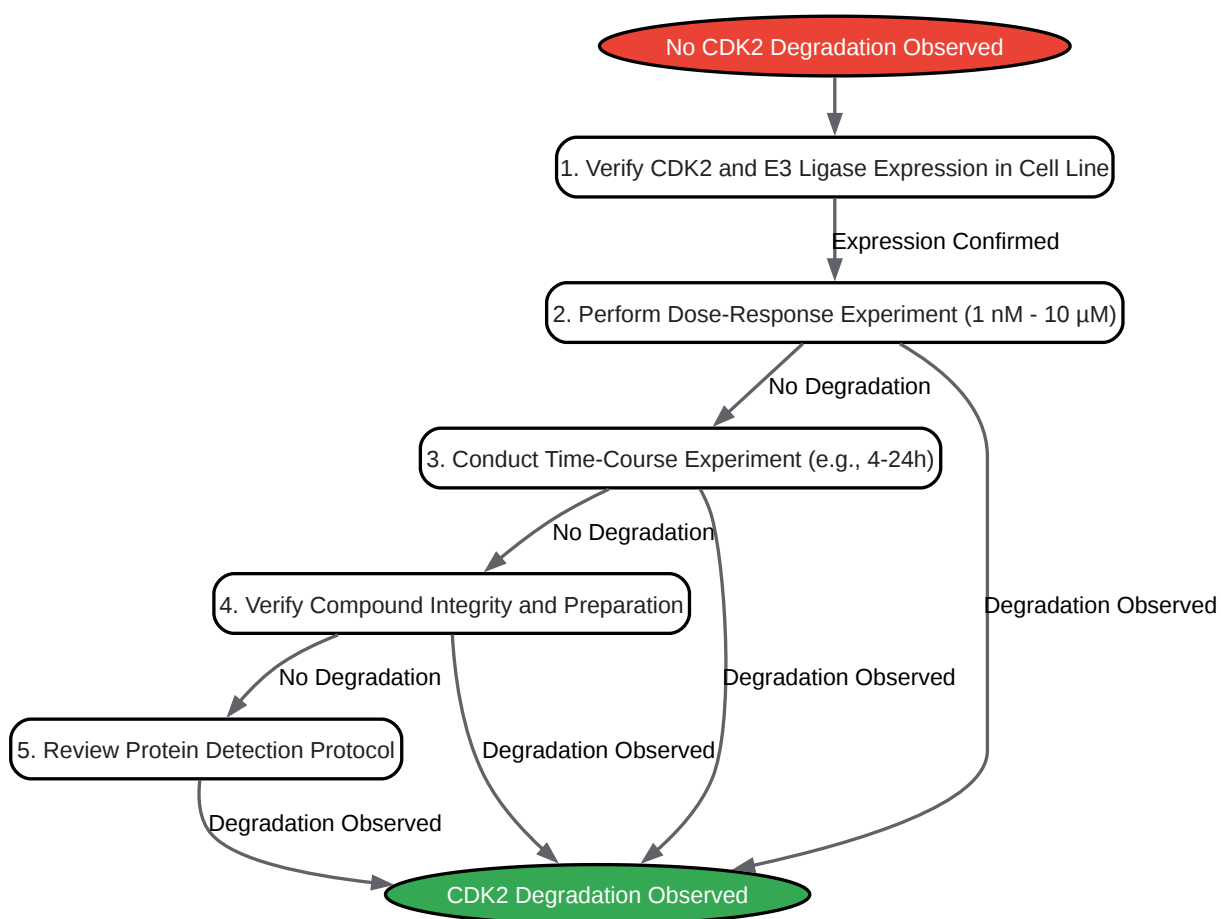
Frequently Asked Questions (FAQs)

Q1: What is **(R)-CDK2 degrader 6** and how does it work?

(R)-CDK2 degrader 6 is a potent and selective molecular glue degrader of Cyclin-Dependent Kinase 2 (CDK2)[1][2]. It is the R-enantiomer of CDK2 degrader 6 and exhibits a DC50 (concentration for 50% degradation) of 27.0 nM in 24 hours[1][2]. Unlike traditional inhibitors that only block the kinase activity of a protein, **(R)-CDK2 degrader 6** facilitates the targeted degradation of the CDK2 protein. It achieves this by inducing proximity between CDK2 and an E3 ubiquitin ligase, most commonly Cereblon (CRBN) for this class of degraders. This induced proximity leads to the ubiquitination of CDK2, marking it for destruction by the proteasome.

Below is a diagram illustrating the general mechanism of action for a molecular glue degrader.





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References

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- 2. file.medchemexpress.com [file.medchemexpress.com]
- To cite this document: BenchChem. [selecting appropriate controls for (R)-CDK2 degrader 6 experiments]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12430512#selecting-appropriate-controls-for-r-cdk2-degrader-6-experiments]

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